5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one
Brand Name: Vulcanchem
CAS No.: 17656-71-2
VCID: VC21024993
InChI: InChI=1S/C20H22N2O/c1-20(2)13-22-12-18(23)21(3)17-11-7-5-9-15(17)19(22)14-8-4-6-10-16(14)20/h4-11,19H,12-13H2,1-3H3
SMILES: CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol

5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one

CAS No.: 17656-71-2

Cat. No.: VC21024993

Molecular Formula: C20H22N2O

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one - 17656-71-2

Specification

CAS No. 17656-71-2
Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
IUPAC Name 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C20H22N2O/c1-20(2)13-22-12-18(23)21(3)17-11-7-5-9-15(17)19(22)14-8-4-6-10-16(14)20/h4-11,19H,12-13H2,1-3H3
Standard InChI Key ZPXJMHQDJQARQT-UHFFFAOYSA-N
SMILES CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C
Canonical SMILES CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator